imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride
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Overview
Description
Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrimidine ring, with a sulfonyl fluoride group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The sulfonyl fluoride group can then be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides or sulfonyl fluorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize by-products. The use of transition metal catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl fluoride group can be replaced by nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like triethylamine or pyridine
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but lacks the sulfonyl fluoride group.
Imidazo[1,2-a]pyrimidine: Similar core structure but with different substituents at various positions.
Imidazo[1,5-a]pyridine: Another fused bicyclic compound with different ring fusion and substituents
Uniqueness
Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
CAS No. |
2703779-41-1 |
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Molecular Formula |
C6H4FN3O2S |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H4FN3O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H |
InChI Key |
WPHFCNFHKHTWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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